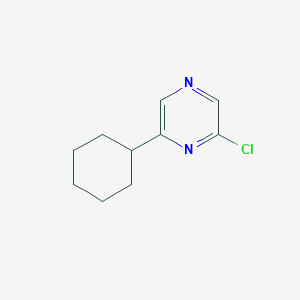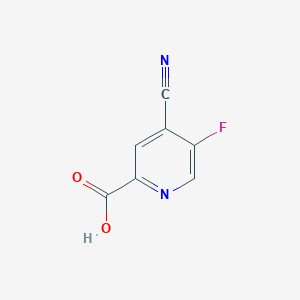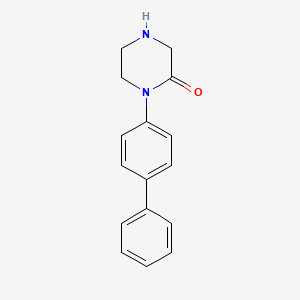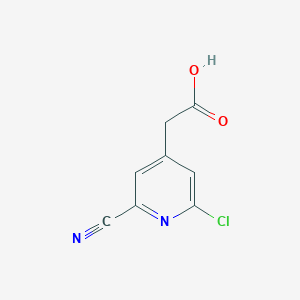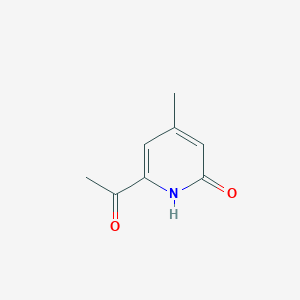
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, characterized by the presence of a hydroxy group at the 6th position and a methyl group at the 4th position on the pyridine ring, along with an ethanone group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-acetyl-6-methylpyridine with appropriate reagents to introduce the hydroxy group at the 6th position. This can be done using selective oxidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with commercially available precursors such as 2-acetyl-6-methylpyridine. The synthesis involves steps like alkylation, oxidation, and purification to obtain the desired product with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The methyl and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ethanone group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-6-methylpyridine: Similar in structure but lacks the hydroxy group at the 6th position.
6-Acetyl-2-methylpyridine: Another derivative with different substitution patterns on the pyridine ring.
1-(6-Methylpyridin-2-yl)ethanone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Uniqueness
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone is unique due to the presence of both hydroxy and ethanone groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
6-acetyl-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)9-8(11)4-5/h3-4H,1-2H3,(H,9,11) |
InChI-Schlüssel |
JTVUDKZRVLGKOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


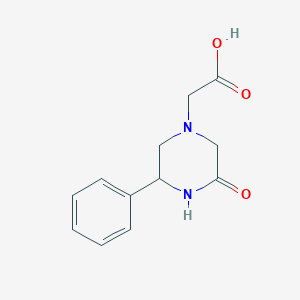
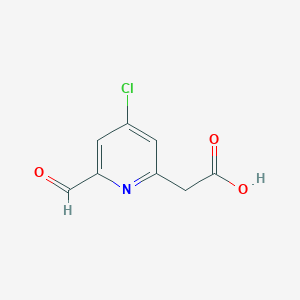
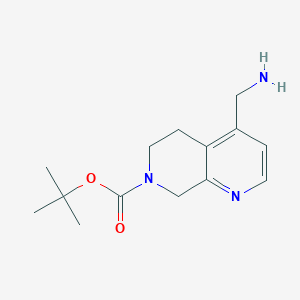
![(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B14853948.png)
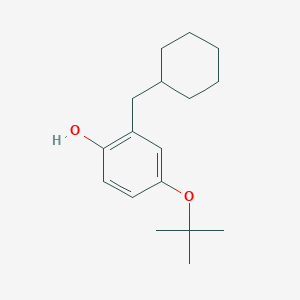
![Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate](/img/structure/B14853961.png)
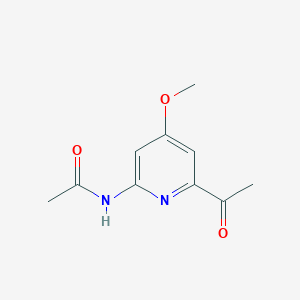
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)
